molecular formula C6H14Br2NiO3 B1600133 Diglyme nickel dibromide CAS No. 312696-09-6

Diglyme nickel dibromide

Cat. No.: B1600133
CAS No.: 312696-09-6
M. Wt: 352.67 g/mol
InChI Key: RRSIMIHTHWYRRA-UHFFFAOYSA-L
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Description

Diglyme nickel dibromide is a coordination compound featuring nickel(II), bromide, and a 2-methoxyethyl ether ligand. This water-soluble compound is utilized across various fields of scientific research, including biochemistry and chemistry .

Biochemical Analysis

Biochemical Properties

Nickel(II) bromide 2-methoxyethyl ether complex plays a crucial role in biochemical reactions, primarily as a catalyst. It interacts with a variety of enzymes, proteins, and other biomolecules, facilitating and enhancing specific biochemical processes. For instance, it can act as a catalyst in the synthesis of organic compounds, including hindered diarylmethanols and benzylic alcohols, by aiding the addition of aryl halides to aldehydes in the presence of zinc as a reducing agent . Additionally, it forms complexes with Lewis bases such as amines and carboxylates, which enhances its stability and solubility in water . These interactions are essential for its function in various biochemical pathways and reactions.

Cellular Effects

Nickel(II) bromide 2-methoxyethyl ether complex has notable effects on different types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The complex can modulate the activity of specific enzymes and proteins, leading to changes in cellular behavior. For example, its catalytic properties can alter metabolic pathways by facilitating or inhibiting certain reactions, thereby impacting overall cellular metabolism . Furthermore, its interactions with biomolecules can lead to changes in gene expression, affecting the production of proteins and other essential cellular components.

Molecular Mechanism

The molecular mechanism of action of Nickel(II) bromide 2-methoxyethyl ether complex involves its ability to act as a Lewis acid, forming complexes with Lewis bases. This interaction enhances the stability and solubility of the complex, allowing it to participate in various biochemical reactions . At the molecular level, the complex can bind to specific biomolecules, either inhibiting or activating enzymes, and altering gene expression. For instance, it can facilitate the reductive dicarbofunctionalization of unactivated alkenes using benzyl chlorides, demonstrating its role in complex biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nickel(II) bromide 2-methoxyethyl ether complex can change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. The complex is known to be moisture-sensitive and should be stored under inert gas to maintain its stability . Over time, any degradation of the complex can impact its catalytic properties and interactions with biomolecules, potentially leading to changes in cellular behavior and function. Long-term studies in vitro and in vivo are essential to understand these temporal effects fully.

Dosage Effects in Animal Models

The effects of Nickel(II) bromide 2-methoxyethyl ether complex can vary with different dosages in animal models. At lower doses, the complex may exhibit beneficial catalytic properties, enhancing specific biochemical reactions without causing adverse effects. At higher doses, there may be toxic or adverse effects, including damage to organs and tissues

Metabolic Pathways

Nickel(II) bromide 2-methoxyethyl ether complex is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate specific biochemical reactions. Its role as a catalyst in the synthesis of organic compounds highlights its importance in metabolic processes . The complex can influence metabolic flux and metabolite levels by modulating the activity of enzymes involved in these pathways. This can lead to changes in the production and utilization of essential metabolites, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Nickel(II) bromide 2-methoxyethyl ether complex is transported and distributed through interactions with specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . The complex’s solubility in water, enhanced by its coordination with ether ligands, facilitates its transport within the cellular environment . Understanding these transport mechanisms is essential for elucidating its effects on cellular function and metabolism.

Subcellular Localization

The subcellular localization of Nickel(II) bromide 2-methoxyethyl ether complex is influenced by its interactions with targeting signals and post-translational modifications. These interactions direct the complex to specific compartments or organelles within the cell, affecting its activity and function . For instance, its localization in the cytoplasm or nucleus can impact its role in gene expression and enzyme activity. Understanding these localization mechanisms is crucial for comprehending its overall effects on cellular processes.

Preparation Methods

The synthesis of Diglyme nickel dibromide typically involves the reaction of nickel(II) bromide with 2-methoxyethyl ether under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and moisture contamination. The product is then purified through recrystallization or other suitable methods .

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production, such as continuous flow processes and automated systems to ensure consistency and purity.

Chemical Reactions Analysis

Diglyme nickel dibromide can undergo various chemical reactions, including:

Common reagents used in these reactions include aryl halides, aldehydes, and reducing agents like zinc. The major products formed from these reactions are hindered diarylmethanols, benzylic alcohols, benzene-fused cyclic compounds, and benzylboron derivatives .

Comparison with Similar Compounds

Diglyme nickel dibromide can be compared with other nickel-based coordination compounds, such as:

The uniqueness of this compound lies in its specific ligand environment, which imparts distinct solubility and catalytic properties, making it suitable for a wide range of applications in scientific research and industry .

Properties

IUPAC Name

dibromonickel;1-methoxy-2-(2-methoxyethoxy)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3.2BrH.Ni/c1-7-3-5-9-6-4-8-2;;;/h3-6H2,1-2H3;2*1H;/q;;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSIMIHTHWYRRA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOCCOC.[Ni](Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Br2NiO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465623
Record name Nickel(II) bromide 2-methoxyethyl ether complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

352.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

312696-09-6
Record name Nickel(II) bromide 2-methoxyethyl ether complex
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nickel(II) bromide 2-methoxyethyl ether complex
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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